molecular formula C22H20N4O B2950601 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 862810-06-8

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2950601
CAS No.: 862810-06-8
M. Wt: 356.429
InChI Key: MDPRTJPMFPEUGZ-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further connected to a butanamide moiety.

Mechanism of Action

Target of Action

The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the cyclooxygenase pathway , which is responsible for the production of prostanoids . These molecules play a crucial role in various physiological processes, including inflammation, pain sensation, and the regulation of blood flow . By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby alleviating inflammation and pain .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme, the compound prevents the production of prostanoids that contribute to these symptoms . In vitro and in vivo studies have shown that the compound has a significant COX-2 inhibitory effect .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorsFor instance, the overexpression of COX-2 in inflamed tissues may enhance the compound’s efficacy by providing more targets for inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-2-19(16-8-4-3-5-9-16)21(27)24-18-11-6-10-17(14-18)20-15-26-13-7-12-23-22(26)25-20/h3-15,19H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPRTJPMFPEUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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